Product packaging for 6-Hydroxy-3'-methoxyflavone(Cat. No.:CAS No. 140439-35-6)

6-Hydroxy-3'-methoxyflavone

Cat. No.: B137841
CAS No.: 140439-35-6
M. Wt: 268.26 g/mol
InChI Key: JTOPPXPJVKFGSW-UHFFFAOYSA-N
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Description

Survey of Botanical Sources Implicated in Flavonoid Bioproduction

While the specific presence of 6-Hydroxy-3'-methoxyflavone is not extensively documented across a wide array of plant species, the broader class of hydroxylated and methoxylated flavonoids is prevalent in the plant kingdom. The genus Combretum, belonging to the family Combretaceae, is a notable producer of a diverse range of flavonoids and other phenolic compounds. Species within this genus, such as Combretum kraussii (Forest Bushwillow), are known to synthesize a variety of stilbenoids, tannins, and flavonoids. nih.govwikipedia.orgresearchgate.net Phytochemical analyses of various Combretum species have revealed a rich profile of secondary metabolites, making them a subject of interest for the isolation of unique flavonoid structures. nih.govresearchgate.netnih.gov Although direct isolation of this compound from Combretum kraussii has not been explicitly detailed in the available literature, the established presence of a wide array of flavonoids in this genus suggests its potential as a botanical source.

Other plant families also contribute to the diversity of naturally occurring methoxyflavones. For instance, various methoxylated flavones have been isolated from species in the Asteraceae family, such as Artemisia and Achillea species. phcogj.comnih.govbrieflands.com

Table 1: Botanical Families and Genera with Noteworthy Flavonoid Production

FamilyGenusExamples of Isolated Flavonoids
CombretaceaeCombretumQuercetrin, Kaempferol, Pinocembrin nih.gov
AsteraceaeArtemisiaEupatilin, Artemetin nih.gov
AsteraceaeAchilleaEupatorine, 5-hydroxy-3',4',6,7-tetramethoxyflavone brieflands.com
ZingiberaceaeKaempferia5-hydroxy-7-methoxyflavone derivatives myfoodresearch.comnih.gov
RutaceaeCitrusPolymethoxyflavonoids, Hydroxylated polymethoxyflavonoids nih.gov

Advanced Extraction Techniques for Flavonoid Compounds

The extraction of flavonoids from plant matrices is a critical step that governs the yield and purity of the final product. Modern extraction techniques offer significant advantages over traditional methods in terms of efficiency, solvent consumption, and preservation of thermolabile compounds.

The selection of an appropriate solvent system is fundamental to achieving high extraction efficiency. The polarity of the solvent must be matched with the polarity of the target flavonoid. For methoxyflavones, which are generally less polar than their hydroxylated counterparts, solvents such as ethanol, methanol, and acetone, often in aqueous mixtures, are commonly employed.

The optimization of solvent-based extraction involves a systematic variation of parameters to maximize the recovery of the target compound. Key parameters include:

Solvent Composition: The ratio of organic solvent to water is adjusted to fine-tune the polarity of the extraction medium.

Temperature: Elevated temperatures can enhance solubility and diffusion rates, but may also lead to the degradation of sensitive compounds.

Solid-to-Liquid Ratio: This ratio impacts the concentration gradient and, consequently, the mass transfer of the flavonoid from the plant material to the solvent.

pH: The pH of the extraction medium can influence the ionization state of flavonoids, thereby affecting their solubility.

Recent advancements in extraction technology have led to the development of more efficient and environmentally friendly methods.

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to induce acoustic cavitation in the solvent. The collapse of cavitation bubbles near the plant cell walls creates microjets and shockwaves, leading to cell disruption and enhanced solvent penetration. This results in a significant reduction in extraction time and solvent consumption.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material directly. This rapid and localized heating accelerates the extraction process by increasing the kinetic energy of the molecules and promoting the rupture of plant cells. MAE is known for its high efficiency and reduced processing times.

Table 2: Comparison of Advanced Extraction Techniques for Flavonoids

TechniquePrincipleAdvantagesDisadvantages
Ultrasound-Assisted Extraction (UAE)Acoustic cavitation enhances cell disruption and mass transfer.Reduced extraction time and solvent use, suitable for thermolabile compounds.Potential for localized overheating, equipment cost.
Microwave-Assisted Extraction (MAE)Direct heating of the solvent and plant matrix via microwave energy.Rapid extraction, high efficiency, reduced solvent consumption.Potential for thermal degradation of sensitive compounds, requires microwave-transparent vessels.

Chromatographic Isolation and Purification Protocols

Following extraction, the crude extract contains a complex mixture of compounds that necessitates further purification to isolate the target flavonoid.

Preparative chromatography is a crucial step for isolating larger quantities of a specific compound from a mixture.

Column Chromatography: This is a widely used technique where the crude extract is loaded onto a stationary phase (e.g., silica gel) packed in a column. A mobile phase (a solvent or a mixture of solvents) is then passed through the column, and the components of the mixture are separated based on their differential affinities for the stationary and mobile phases.

Flash Chromatography: This is a modification of column chromatography that uses pressure to accelerate the flow of the mobile phase, resulting in faster separations.

For the final purification and assessment of purity, high-performance chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that utilizes high pressure to force the mobile phase through a column packed with a fine stationary phase. This results in high-resolution separations and is widely used for the final purification of flavonoids.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a separation and to assess the purity of the isolated fractions. A small amount of the sample is spotted onto a thin layer of adsorbent material (stationary phase) on a flat support. The plate is then placed in a developing chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the components of the sample.

The purity of the isolated this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the molecular structure and mass of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O4 B137841 6-Hydroxy-3'-methoxyflavone CAS No. 140439-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-2-(3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-12-4-2-3-10(7-12)16-9-14(18)13-8-11(17)5-6-15(13)20-16/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOPPXPJVKFGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350268
Record name 6-HYDROXY-3'-METHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140439-35-6
Record name 6-HYDROXY-3'-METHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Biotechnological Production

Enzymatic Pathways Leading to Flavone (B191248) Scaffold Formation

The biosynthesis of all flavonoids, including 6-Hydroxy-3'-methoxyflavone, starts with the general phenylpropanoid pathway. The amino acid L-phenylalanine, derived from the shikimate pathway, serves as the initial precursor. nih.govnih.gov A sequence of enzymatic steps converts L-phenylalanine into p-coumaroyl-CoA, a key intermediate. nih.gov

The core C6-C3-C6 flavonoid skeleton is then assembled by the enzyme chalcone (B49325) synthase (CHS). CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate, naringenin (B18129) chalcone. nih.gov This chalcone is then rapidly isomerized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin, which is a central precursor for various flavonoid classes. nih.govfrontiersin.org

To form the flavone backbone, the flavanone must be desaturated to introduce a double bond between the C-2 and C-3 positions of the C-ring. This crucial oxidation step is catalyzed by flavone synthase (FNS), converting a flavanone like naringenin into a flavone such as apigenin (B1666066). nih.gov Two distinct types of FNS enzymes (FNSI and FNSII) can carry out this conversion through different mechanisms. nih.gov This foundational flavone scaffold is the substrate for subsequent modifications that lead to the vast diversity of flavone structures.

Table 1: Key Enzymes in Flavone Scaffold Biosynthesis

Enzyme Abbreviation Function
Phenylalanine Ammonia-Lyase PAL Deaminates L-phenylalanine to form cinnamic acid. nih.govfrontiersin.org
Cinnamate-4-Hydroxylase C4H Hydroxylates cinnamic acid to produce p-coumaric acid. nih.govfrontiersin.org
4-Coumaroyl-CoA Ligase 4CL Activates p-coumaric acid by adding a Coenzyme A molecule. nih.govfrontiersin.org
Chalcone Synthase CHS Catalyzes the condensation of p-coumaroyl-CoA and 3x malonyl-CoA to form the chalcone backbone. nih.govfrontiersin.org
Chalcone Isomerase CHI Isomerizes the chalcone into a flavanone (e.g., naringenin). nih.govfrontiersin.org

Role of Methyltransferases and Hydroxylases in Flavonoid Diversification

The structural diversity of flavonoids arises from subsequent modifications to the basic flavone core by "tailoring" enzymes, primarily hydroxylases and methyltransferases. mdpi.com These enzymes add or modify functional groups at specific positions on the flavonoid skeleton, altering the compound's chemical properties and biological activity. The synthesis of this compound from a precursor like apigenin requires two key modifications: hydroxylation at the C-6 position of the A-ring and hydroxylation followed by methylation at the C-3' position of the B-ring.

Hydroxylases: These enzymes, often belonging to the cytochrome P450 monooxygenase family, introduce hydroxyl (-OH) groups onto the flavonoid rings.

Flavone 6-hydroxylase (F6H): This enzyme is responsible for the critical step of adding a hydroxyl group to the C-6 position of the A-ring. nih.gov

Flavonoid 3'-hydroxylase (F3'H): This enzyme catalyzes the hydroxylation of the B-ring at the 3' position. nih.govnih.gov F3'H can act on flavanones like naringenin to produce eriodictyol, or on flavones like apigenin to produce luteolin. frontiersin.orgresearchgate.netresearchgate.net

O-Methyltransferases (OMTs): After hydroxylation, O-methyltransferases catalyze the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid. maxapress.commdpi.com This methylation reduces the reactivity of the hydroxyl group and increases the lipophilicity of the molecule. mdpi.com For the synthesis of this compound, an OMT with regioselectivity for the 3'-hydroxyl group is required to convert a dihydroxylated intermediate (like 6,3'-dihydroxyflavone) into the final product. Plant OMTs exhibit a wide range of substrate specificities, enabling the precise methylation patterns observed in nature. doaj.orgnih.gov

Table 2: Key Tailoring Enzymes for this compound Synthesis

Enzyme Class Specific Enzyme Example Function
Hydroxylase Flavone 6-hydroxylase (F6H) Adds a hydroxyl group at the C-6 position of the A-ring. nih.gov
Hydroxylase Flavonoid 3'-hydroxylase (F3'H) Adds a hydroxyl group at the C-3' position of the B-ring. nih.govnih.gov

Synthetic Biology Approaches for Enhanced Flavonoid Production

Industrial production of specific flavonoids by extraction from plants is often limited by low yields and complex purification processes. rug.nl Synthetic biology and metabolic engineering offer a promising alternative by programming microorganisms like bacteria (Escherichia coli) and yeast (Saccharomyces cerevisiae) to serve as "cell factories" for flavonoid production. rug.nlchalmers.sebiocompare.com

The core strategy involves reconstructing the multi-step plant biosynthetic pathway in a microbial host. ucviden.dkdtu.dk This is achieved by introducing the plant-derived genes that encode the necessary enzymes for the entire production chain, from a simple precursor like glucose to the final target flavonoid. nih.govdtu.dk

Escherichia coli as a Host: E. coli is a common choice due to its rapid growth and well-understood genetics. semanticscholar.org Researchers have successfully engineered E. coli to produce the flavanone naringenin directly from glucose by introducing genes for the enzymes TAL (tyrosine ammonia (B1221849) lyase), 4CL, CHS, and CHI. nih.gov This naringenin-producing strain can then serve as a platform for producing more complex flavonoids by adding the genes for specific hydroxylases and methyltransferases.

Saccharomyces cerevisiae as a Host: Yeast is another favored host, particularly because as a eukaryote, it can be more effective at expressing certain plant enzymes like cytochrome P450 hydroxylases, which are often crucial for flavonoid modification. chalmers.sefrontiersin.org Engineered yeast strains have been developed to produce a variety of flavonoids, demonstrating the potential of this platform for complex, multi-step biosynthesis. ucviden.dkdtu.dkdtu.dk

Simply introducing the pathway genes is often insufficient to achieve high production titers. nih.gov Significant optimization is required to balance the metabolic flux and overcome bottlenecks. researchgate.net

Key optimization strategies include:

Balancing Enzyme Expression: The levels of each enzyme in the pathway must be carefully controlled. This can be achieved by using promoters of different strengths, varying the copy number of the plasmids carrying the genes, or assembling the genes into a single construct. nih.govfrontiersin.org

Increasing Precursor Supply: The production of flavonoids is often limited by the availability of precursors, especially malonyl-CoA. Strategies to boost malonyl-CoA pools include overexpressing native enzymes involved in its synthesis or down-regulating competing pathways, such as fatty acid biosynthesis. chalmers.se

Computational Modeling: Empirical models can be used to predict the optimal conditions for production in a co-culture or monoculture system. nih.gov By analyzing factors like temperature, induction time, and nutrient sources, these models can guide experiments and accelerate the optimization process, leading to substantial improvements in yield. nih.govresearchgate.net

Table 3: Common Compounds in Flavonoid Biosynthesis

Compound Name Class Role
L-phenylalanine Amino Acid Primary precursor from the shikimate pathway.
p-Coumaroyl-CoA Phenylpropanoid Activated intermediate for chalcone synthase.
Malonyl-CoA Acyl-CoA Three units are condensed to form the A-ring of the flavonoid.
Naringenin Chalcone Chalcone Initial C15 intermediate formed by CHS.
Naringenin Flavanone Central precursor for many flavonoid classes.
Apigenin Flavone A common flavone scaffold, potential precursor to modified flavones.
Luteolin Flavone A 3'-hydroxylated flavone.
S-adenosyl-L-methionine Cofactor Methyl group donor for O-methyltransferase enzymes.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Flavone (B191248) Analogues

The construction of the fundamental flavone skeleton is typically achieved through cyclization reactions of acyclic precursors. Two of the most prominent and historically significant strategies involve the cyclodehydration of 1,3-dicarbonyl compounds and the oxidative cyclization of chalcone (B49325) intermediates.

A cornerstone in flavone synthesis is the acid-catalyzed cyclodehydration of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones. tandfonline.comacademie-sciences.fr This method is central to the well-known Baker-Venkataraman rearrangement, where an o-hydroxyacetophenone is first acylated with a benzoyl chloride, and the resulting ester rearranges in the presence of a base to form the key 1,3-diketone precursor. mdpi.comniscpr.res.in Subsequent treatment with an acid, such as sulfuric acid or hydrochloric acid, induces an intramolecular condensation to form the pyranone ring, yielding the flavone. tandfonline.comacademie-sciences.fr

The versatility of this approach allows for the incorporation of various substituents on both the A and B rings by selecting appropriately substituted o-hydroxyacetophenones and benzoic acids as starting materials. mdpi.com To enhance the efficiency and environmental friendliness of this cyclodehydration step, various catalysts and conditions have been explored. These include solid-acid catalysts like KHSO₄, which can be used under solvent-free conditions, and microwave-assisted protocols that significantly reduce reaction times. tandfonline.comacademie-sciences.fr

Table 1: Catalysts for Cyclodehydration of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones

Catalyst/Reagent Conditions Advantage Reference
Sulfuric Acid (H₂SO₄) Glacial Acetic Acid, Heat Classic, well-established method tandfonline.comacademie-sciences.fr
Hydrochloric Acid (HCl) Ethanol, Reflux Common laboratory acid psu.edu
Potassium Hydrogen Sulfate (B86663) (KHSO₄) Solvent-free, Heat/Ball Milling Green, reusable catalyst, high yield tandfonline.comacademie-sciences.fr
Trifluoromethanesulfonic acid on Carbon Toluene, Heat Supported acid catalyst mdpi.com

An alternative and widely employed route to flavones is the oxidative cyclization of 2'-hydroxychalcones. chemijournal.comnih.gov Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily synthesized via the Claisen-Schmidt condensation of an o-hydroxyacetophenone with an appropriate benzaldehyde. aip.orgresearchgate.net The subsequent cyclization to form the flavone involves an oxidation step.

A variety of oxidizing systems have been developed for this transformation. A common and effective method utilizes iodine (I₂) as a catalyst in dimethyl sulfoxide (B87167) (DMSO). aip.orgresearchgate.netptfarm.pl The reaction is believed to proceed through an intramolecular oxa-Michael addition of the phenolic hydroxyl group to the enone system, followed by oxidation of the resulting flavanone (B1672756) intermediate. chemijournal.com Other successful oxidizing agents include hydrogen peroxide (H₂O₂) in a basic medium (the Algar-Flynn-Oyamada reaction), which often leads to the formation of a 3-hydroxyflavone (B191502) (flavonol), and selenium dioxide (SeO₂). nih.govresearchgate.netnih.gov The choice of reagent can influence the final product, providing a pathway to either flavones or flavonols. nih.gov

Regioselective Functionalization and Modification

Creating a specific substitution pattern, such as that in 6-Hydroxy-3'-methoxyflavone, often requires post-synthesis modification of the flavone core or the use of precursors with strategically placed functional groups. Regioselectivity is paramount in these transformations.

The introduction of hydroxyl and methoxy (B1213986) groups at specific positions on the flavone skeleton is a critical step in synthesizing many biologically active flavonoids. Regioselective hydroxylation of a pre-formed flavone can be challenging but has been achieved using transition-metal-catalyzed C-H bond oxidation. researchgate.net This allows for the direct installation of a hydroxyl group onto the aromatic ring at a position dictated by the catalyst and directing groups. researchgate.net

More commonly, hydroxyl groups are incorporated by using appropriately substituted starting materials, such as 2,5-dihydroxyacetophenone to introduce a hydroxyl group at what will become the C6 position of the flavone.

Regioselective methylation is frequently accomplished using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base. nih.gov The relative acidity of the different hydroxyl groups on the flavonoid core can be exploited for selective methylation. For instance, the 7-OH group is generally more acidic and reactive than the 5-OH group. To achieve specific methylation patterns, protecting groups are often employed to block more reactive hydroxyls while another is being methylated. In nature, the precise methylation of flavonoids is carried out by a class of enzymes known as O-methyltransferases (OMTs), which exhibit remarkable regioselectivity, transferring a methyl group from a donor to a specific hydroxyl group on the flavone acceptor. nih.govnih.govmdpi.com For example, specific OMTs have been identified that catalyze methylation at the 4'-, 6-, or 7-positions. nih.govuniprot.org

To explore the structure-activity relationships of flavones, chemists often introduce a wide range of substituents onto the core structure. This can be achieved through the synthesis of flavones from substituted precursors or by direct functionalization of the flavone ring system. researchgate.net For example, starting with substituted acetophenones or benzaldehydes allows for the incorporation of groups like halogens (chloro, bromo), nitro, or alkyl groups. niscpr.res.inresearchgate.net

Further diversification can be achieved by converting existing functional groups. For instance, a nitro group can be reduced to an amino group, which can then be further modified. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, have also been applied to flavone systems to introduce new aryl or vinyl substituents, expanding the chemical diversity of the flavone library. researchgate.net Additionally, entire heterocyclic ring systems, such as oxadiazolines or thiazoles, have been appended to the flavone scaffold to create novel hybrid molecules. nih.govsioc-journal.cn

Development of Novel Synthetic Routes to Methoxyflavones

The pursuit of more efficient, economical, and environmentally benign synthetic methods has led to the development of novel routes to flavones and their methoxylated derivatives. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, drastically reducing reaction times for both the cyclodehydration and oxidative cyclization steps. nepjol.inforesearchgate.net

Solvent-free synthetic methods, such as high-speed ball milling, have been successfully applied to the cyclodehydration of 1,3-diketones using a solid catalyst like KHSO₄, offering a green alternative to traditional solvent-based heating. tandfonline.com The Vilsmeier-Haack reaction, typically used for formylation, has been adapted for the cyclodehydration of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones, providing a rapid and efficient synthesis of flavones. psu.edu Furthermore, novel catalytic systems continue to be explored, including the use of ionic liquids and new transition metal catalysts, to improve yields and selectivity in flavone synthesis. researchgate.netresearchgate.net One-pot syntheses, where the chalcone intermediate is generated and cyclized in the same reaction vessel without isolation, represent a particularly efficient strategy for producing flavone libraries. nih.govacs.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Positional Impact of Hydroxyl and Methoxy (B1213986) Groups on Biological Potency

The biological activity of flavones is significantly influenced by the position of hydroxyl (-OH) and methoxy (-OCH3) groups on their aromatic rings. Studies on a series of hydroxylated and methoxylated flavones have demonstrated that the substitution pattern on both the A and B rings plays a crucial role in their antiproliferative effects.

For instance, in a study evaluating the antiproliferative activity of various flavones in HL60 cells, the position of a single methoxy group on the A-ring had a profound impact. 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) displayed moderate activity, whereas 6-methoxyflavone (B191845) was found to be inactive iiarjournals.orgiiarjournals.org. Conversely, when examining monohydroxylated derivatives of the A-ring, only 6-hydroxyflavone (B191506) exhibited activity, suggesting a distinct role for the hydroxyl group at this position compared to others iiarjournals.orgiiarjournals.org.

Furthermore, the substitution on the B-ring is also a key determinant of biological potency. The presence of a 3',4'-dihydroxy moiety has been shown to be important for activity. Methylation of these hydroxyl groups, as seen in 3',4'-dimethoxyflavone, can drastically reduce the antiproliferative effect iiarjournals.orgiiarjournals.org. This highlights the importance of the hydrogen-donating ability of the hydroxyl groups at these specific positions for this particular biological activity.

The following table summarizes the antiproliferative activity of select flavone (B191248) derivatives, illustrating the impact of substituent positioning.

CompoundSubstituentsIC50 (µM) in HL60 cells
6-methoxyflavone6-OCH3>400
5-methoxyflavone5-OCH348
7-methoxyflavone7-OCH368
6-hydroxyflavone6-OH89
3',4'-dihydroxyflavone (B191068)3'-OH, 4'-OH51
3',4'-dimethoxyflavone3'-OCH3, 4'-OCH3>400

Interplay of Lipophilicity and Hydrogen Bonding in Receptor Binding and Efficacy

The balance between lipophilicity and hydrogen bonding capacity is a critical factor that governs the ability of 6-Hydroxy-3'-methoxyflavone and its analogues to interact with biological targets. Lipophilicity, often expressed as log P, influences the compound's ability to cross cell membranes and access the target site, while hydrogen bonding is essential for specific interactions within the binding pocket of a receptor or enzyme.

The hydroxyl group at the 6-position and the methoxy group at the 3'-position contribute differently to these properties. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues in a protein's active site. The methoxy group, on the other hand, is primarily a hydrogen bond acceptor and increases the lipophilicity of the molecule compared to a corresponding hydroxyl group.

The replacement of a hydroxyl group with a fluorine atom, a common bioisosteric modification, can significantly alter lipophilicity, with the effect being highly dependent on the electronic environment of the rest of the molecule chemrxiv.org. This demonstrates the subtle interplay between electronic effects and physicochemical properties in determining molecular interactions. The ability of flavonoids to disrupt bacterial membrane permeability has been partly attributed to their lipophilic nature researchgate.net.

Identification of Key Pharmacophoric Features for Targeted Biological Activities

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and its analogues, several key pharmacophoric features can be identified based on structure-activity relationship studies.

The essential pharmacophoric elements for the antiproliferative activity of this class of compounds appear to include:

A planar flavone backbone: This rigid structure serves as the scaffold for the optimal spatial arrangement of other functional groups.

A hydroxyl group at the 6-position of the A-ring: This feature appears to be crucial for activity among A-ring monohydroxylated derivatives iiarjournals.orgiiarjournals.org.

Specific substitution on the B-ring: The presence and nature of substituents on the B-ring are critical. For some activities, hydroxyl groups, particularly a catechol (3',4'-dihydroxy) moiety, are favored over methoxy groups, indicating the importance of hydrogen bond donating capacity iiarjournals.orgiiarjournals.org.

Appropriate lipophilicity: A balance is required to ensure bioavailability and effective interaction with the target.

These features collectively define the spatial and electronic requirements for a molecule to bind to the target and elicit a biological response. The identification of these pharmacophoric features is the first step in the rational design of new, more potent, and selective analogues.

Rational Design of Flavone Analogues with Modulated Bioactivity Profiles

The principles of rational drug design can be applied to this compound to create new analogues with improved or altered biological activities. This process involves making targeted modifications to the lead structure based on an understanding of its SAR and pharmacophoric requirements.

Based on the information gathered, several strategies for the rational design of analogues can be proposed:

Modification of the B-ring substitution: Given the importance of the B-ring substituents, replacing the 3'-methoxy group with other functionalities could modulate activity. For example, introducing a hydroxyl group at the 4'-position to create a catechol moiety might enhance certain biological effects. Conversely, introducing more lipophilic groups could alter the compound's target profile.

Bioisosteric replacement: The hydroxyl and methoxy groups can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres). For instance, replacing the 6-hydroxyl group with an amino group or a thiol could lead to new interactions with the target.

Introduction of new functional groups: Adding new substituents at various positions on the flavone scaffold could lead to novel interactions with the target protein. For example, introducing bulky groups could enhance selectivity for a specific target.

The rational design of novel bioactive molecules is a challenging but critical task in drug discovery, often benefiting from computational methods to predict the effects of molecular modifications nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

For flavonoids, including analogues of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to model their antioxidant activity analchemres.org. These models use calculated molecular fields (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor) to explain and predict activity.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of compounds with accurately measured biological activity is required.

Molecular Descriptor Calculation: A wide range of descriptors representing the physicochemical, topological, and electronic properties of the molecules are calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity nih.govpreprints.org.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Once validated, QSAR models can be used to screen virtual libraries of compounds, prioritize candidates for synthesis, and provide insights into the molecular features that are important for activity, thus guiding the rational design of more potent analogues.

Preclinical Biological Activities and Mechanistic Investigations

Antioxidant Mechanisms and Oxidative Stress Modulation

Detailed mechanistic studies elucidating the antioxidant activities of 6-Hydroxy-3'-methoxyflavone are not available in the reviewed scientific literature. Research on related flavonoid structures suggests that the number and position of hydroxyl and methoxy (B1213986) groups are critical determinants of antioxidant potential. However, without specific experimental data for this compound, its efficacy and mechanisms remain uncharacterized.

Direct Free Radical Scavenging Potential (e.g., DPPH, ABTS assays)

There is no specific data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays for this compound. These common in vitro tests are used to evaluate the capacity of a compound to directly neutralize free radicals by donating a hydrogen atom or an electron. nih.govmdpi.com The potential of this compound in this regard has not been reported.

Regulation of Endogenous Antioxidant Defense Systems (e.g., SOD, Catalase)

Information regarding the effect of this compound on endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase is not available. Studies on other flavonoids have shown the potential to upregulate the expression and activity of these enzymes, which constitute a primary cellular defense mechanism against oxidative stress. researchgate.net However, whether this compound possesses similar capabilities has not been investigated.

Mitigation of Reactive Oxygen Species (ROS) Production

There are no specific studies demonstrating that this compound can mitigate the production of reactive oxygen species (ROS) in cellular models. ROS are highly reactive molecules that can cause significant damage to cell structures. mdpi.comnih.gov While some flavonoids can reduce ROS levels by inhibiting enzymes like NADPH oxidase or by influencing mitochondrial function, the role of this compound in these processes is currently unknown. nih.govnih.gov

Anti-inflammatory Pathways and Cellular Signaling Modulation

The anti-inflammatory properties of this compound and its influence on cellular signaling pathways have not been documented. The anti-inflammatory effects of flavonoids are often attributed to their ability to interfere with key signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway. oup.com

Inhibition of Pro-inflammatory Mediator Synthesis (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

No research data is available on the ability of this compound to inhibit the synthesis of key pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). These molecules are produced by enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively, during inflammation. plos.orgresearchgate.net Studies on related compounds have shown inhibitory effects on these enzymes, but such activity has not been confirmed for this compound. nih.govnih.govnih.gov

Attenuation of Inflammatory Cytokine Release (e.g., TNF-α, IL-1β)

There is no evidence from preclinical studies to suggest that this compound can attenuate the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). These cytokines are central to the inflammatory response, and their inhibition is a key target for anti-inflammatory therapies. mdpi.comspandidos-publications.com The potential of this compound as a cytokine modulator has not been explored. mdpi.comnih.gov

Interference with Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory properties of flavonoids, including this compound and its analogs, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Research on structurally similar compounds indicates that the anti-inflammatory mechanism can be complex and specific to the flavonoid's chemical structure. For instance, one study on 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) (5HHMF) demonstrated its ability to significantly inhibit the lipopolysaccharide (LPS)-induced translocation of the NF-κB p65 subunit from the cytosol to the nucleus in RAW 264.7 macrophage cells. This inhibition was associated with the suppression of IκBα degradation, a key step in the activation of NF-κB spandidos-publications.com. The activation of NF-κB is a critical event that leads to the transcription of various pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) spandidos-publications.com. By preventing NF-κB activation, 5HHMF effectively down-regulated the expression of these inflammatory mediators spandidos-publications.com.

In contrast, a study on 6-methoxyflavone (B191845) revealed a different mechanism of action. While it exhibited potent anti-inflammatory activity by inhibiting the downstream expression of iNOS in kidney mesangial cells, it did not inhibit the activation of the p65 subunit of NF-κB. This suggests that some flavonoids may exert their anti-inflammatory effects by targeting components of the inflammatory pathway downstream of NF-κB activation.

The MAPK signaling pathway, which plays a crucial role in cellular proliferation, differentiation, and death, is another target for methoxyflavones. A study on 5,6,7,3′,4′,5′-hexamethoxyflavone showed that it could inhibit the MAPK and Akt signaling pathways in triple-negative breast cancer cells spandidos-publications.com. Polyphenols, in general, are known to impact the MAPK pathway, which is a key player in the development of inflammatory conditions like rheumatoid arthritis nih.gov. The inhibition of these pathways by flavonoids can lead to a reduction in the production of pro-inflammatory cytokines and mediators spandidos-publications.comnih.gov.

While direct evidence for this compound is still emerging, the findings from related methoxyflavones suggest that its anti-inflammatory activity likely involves the modulation of these critical signaling cascades.

Table 1: Effects of Methoxyflavones on Inflammatory Signaling Pathways

Compound Cell Line Key Findings
5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone RAW 264.7 macrophages Inhibited NF-κB translocation by preventing IκBα degradation spandidos-publications.com.
6-methoxyflavone Kidney mesangial cells Inhibited downstream iNOS expression without affecting p65 activation.

Antiproliferative and Apoptosis-Inducing Mechanisms in Cellular Models

One of the key mechanisms by which flavonoids exert their antiproliferative effects is through the induction of cell cycle arrest, preventing cancer cells from progressing through the division cycle. Studies on 6-methoxyflavone have shown its ability to induce S-phase arrest in HeLa cervical cancer cells nih.gov. This arrest is mediated through the CCNA2/CDK2/p21CIP1 signaling pathway nih.gov. Molecular docking studies have further revealed a strong affinity and inhibitory effect of 6-methoxyflavone on cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle nih.govtandfonline.com.

Other related flavonoids have been observed to induce cell cycle arrest at different phases. For example, 3'-hydroxy-3,4'-dimethoxyflavone was found to induce G2/M phase arrest in human leukemia cell lines nih.govalfa-chemistry.com. Similarly, 5,6,7,3′,4′,5′-hexamethoxyflavone also induced a G2/M cell cycle arrest in triple-negative breast cancer cells spandidos-publications.com. The ability to halt the cell cycle at these critical checkpoints prevents the proliferation of cancer cells and can predispose them to apoptosis mdpi.com.

Table 2: Induction of Cell Cycle Arrest by Methoxyflavones in Cancer Cell Lines

Compound Cell Line Phase of Cell Cycle Arrest
6-methoxyflavone HeLa S-phase nih.gov
3'-hydroxy-3,4'-dimethoxyflavone Human leukemia cells G2/M phase nih.govalfa-chemistry.com

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many flavonoids, including methoxyflavones, have been shown to induce apoptosis in various cancer cell lines. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

Studies on compounds structurally related to this compound have elucidated the involvement of caspase-dependent pathways. For instance, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) was found to activate caspase-3, -6, and -9 in human leukemia HL-60 cells acs.org. The activation of caspase-9 is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis acs.org. This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which then activates caspase-9 nih.gov.

The mitochondrial pathway is further regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Treatment with 5-OH-HxMF led to an up-regulation of Bax and its translocation to the mitochondria, while the levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL remained unchanged acs.org. Similarly, 6-hydroxygenistein (B191517), another hydroxylated flavonoid, was shown to inhibit the activation of caspase-3 and -9, down-regulate Bax, and up-regulate Bcl-2 in response to hypoxia-induced injury nih.gov. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis nih.govdovepress.com.

Furthermore, the dissipation of the inner mitochondrial membrane potential (ΔΨm) is an early event in the mitochondrial apoptotic pathway nih.govresearchgate.net. Treatment with 3'-hydroxy-3,4'-dimethoxyflavone was associated with a loss of ΔΨm in human leukemia cells, further confirming the involvement of mitochondria in its apoptotic mechanism nih.gov.

Table 3: Activation of Apoptotic Cascades by Methoxyflavones

Compound Cell Line Key Apoptotic Events
5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone HL-60 Activation of caspase-3, -6, and -9; Up-regulation and mitochondrial translocation of Bax acs.org.
3'-hydroxy-3,4'-dimethoxyflavone Human leukemia cells Caspase activation; Cytochrome c release; Dissipation of mitochondrial membrane potential nih.gov.

The induction of DNA damage is a significant mechanism by which some anticancer agents trigger apoptosis. The comet assay is a sensitive method for detecting DNA strand breaks in individual cells nih.govsemanticscholar.orgyoutube.com. Research on 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) has shown that it can induce single-strand breaks in the DNA of HL-60 cells nih.gov. This DNA damage is believed to be a consequence of the oxidative cellular environment created by the flavonoid, which then triggers the apoptotic process nih.gov.

In response to DNA damage, cells activate complex signaling pathways to either repair the damage or initiate apoptosis if the damage is irreparable. The protein GADD153 (Growth Arrest and DNA Damage-inducible gene 153), also known as CHOP, is a key player in the cellular response to stress, including DNA damage. Treatment with 5-OH-HxMF was found to markedly enhance the expression of GADD153 protein in a time-dependent manner nih.gov. The up-regulation of GADD153 is a critical step in mediating apoptosis in response to persistent cellular stress nih.gov.

Another important cellular response to DNA damage is the cleavage of Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspases, particularly caspase-3, which renders the enzyme inactive and facilitates the dismantling of the cell. The cleavage of PARP into an 85 kDa fragment is a well-established hallmark of apoptosis. Treatment of HL-60 cells with 5-OH-HxMF resulted in the time-dependent cleavage of PARP, coinciding with the activation of caspase-3 acs.org.

While direct studies on this compound are needed, the evidence from structurally similar compounds strongly suggests that the induction of DNA damage and the activation of associated cellular responses are likely contributors to its antiproliferative and apoptotic activities.

The biological activities of this compound and related compounds are mediated through their interaction with specific protein markers and the subsequent modulation of downstream signaling pathways.

In the context of cell cycle regulation, as previously mentioned, 6-methoxyflavone has been shown to target the CCNA2/CDK2/p21CIP1 pathway in HeLa cells nih.gov. Molecular docking analyses have confirmed a strong binding affinity of 6-methoxyflavone to CDK2, thereby inhibiting its kinase activity and leading to S-phase arrest nih.gov.

In the realm of apoptosis, the Bcl-2 family of proteins serves as critical targets. The pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 are key regulators of the mitochondrial apoptotic pathway. Studies have shown that certain methoxyflavones can alter the expression and localization of these proteins. For example, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone was found to increase the expression of Bax and promote its translocation from the cytosol to the mitochondria in HL-60 cells acs.org. This shift in the balance between pro- and anti-apoptotic Bcl-2 family members at the mitochondrial membrane is a pivotal event that leads to the release of cytochrome c and the activation of the caspase cascade. Similarly, 6-hydroxygenistein treatment was shown to decrease the Bax/Bcl-2 ratio in neuronal cells, thereby protecting them from apoptosis nih.gov. Natural polyphenols have been shown to modulate the binding process of Bax and Bcl-2, thereby influencing the apoptotic signaling pathway mdpi.com.

The downstream signaling pathways affected by these interactions are numerous and interconnected. The activation of caspases, particularly the initiator caspase-9 and the executioner caspase-3, is a central downstream event following the targeting of mitochondrial proteins. The cleavage of PARP by caspase-3 is a further downstream event that seals the cell's fate towards apoptosis acs.org.

The MAPK and Akt signaling pathways are also significant downstream targets. As discussed in the context of inflammation, these pathways are also critically involved in cell proliferation, survival, and apoptosis. The inhibition of the MAPK and Akt pathways by 5,6,7,3′,4′,5′-hexamethoxyflavone contributes to its growth-inhibitory effects on triple-negative breast cancer cells spandidos-publications.com.

Other Investigated Biological Activities in Preclinical Settings

Beyond its anti-inflammatory and anticancer properties, the broader class of flavonoids, including methoxyflavones, has been investigated for a range of other biological activities in preclinical models. These activities highlight the potential therapeutic versatility of this class of compounds.

Anti-Angiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Several flavonoids have been shown to possess anti-angiogenic properties mdpi.comnih.gov. They can inhibit the proliferation and migration of endothelial cells and interfere with key signaling pathways involved in angiogenesis, such as the vascular endothelial growth factor (VEGF) pathway mdpi.com. For example, Oroxylin A (5,7-dihydroxy-6-methoxyflavone) was found to exert anti-angiogenic effects by inhibiting the phosphorylation of VEGFR2 and its downstream signaling molecules like Akt, p38 MAPK, and ERK1/2 mdpi.com. A novel flavone (B191248), 4′-Hydroxy-6,7-methylenedioxy-3-methoxyflavone, demonstrated anti-angiogenic potential by inhibiting cathepsins B and L, which are involved in tumor metastasis and angiogenesis mdpi.com.

Neuroprotective Effects: Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by neuronal loss and neuroinflammation. There is growing evidence that flavonoids may offer neuroprotection through various mechanisms. Some flavonoids have been shown to modulate neurotrophic signaling pathways, promoting neuronal survival and differentiation nih.gov. For instance, the synthetic flavonoid 2′-methoxy-6-methylflavone has been shown to afford neuroprotection in a model of focal cerebral ischemia nih.gov. It was found to dampen the stroke-induced inflammatory response and its neuroprotective effects were mediated via δ-containing GABAA receptors nih.gov. Furthermore, dietary flavones such as Heptamethoxyflavone have gained attention for their potential neuroprotective benefits nih.gov.

Antioxidant Activity: Many flavonoids are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. This activity is often dependent on the number and arrangement of hydroxyl groups on the flavonoid backbone. While some methoxyflavones may exhibit weaker direct antioxidant activity compared to their hydroxylated counterparts, they can still contribute to cellular antioxidant defense by modulating intracellular signaling pathways ualberta.caresearchgate.netuniv.kiev.ua. For example, 3',4'-dihydroxyflavone (B191068) has been reported to act as an antioxidant nih.gov.

These additional preclinical activities, while not yet specifically demonstrated for this compound, suggest promising avenues for future research into the therapeutic potential of this compound.

Table 4: Other Preclinical Biological Activities of Related Flavonoids

Biological Activity Example Compound(s) Key Findings
Anti-Angiogenesis Oroxylin A, 4′-Hydroxy-6,7-methylenedioxy-3-methoxyflavone Inhibition of VEGFR2 signaling and cathepsins B and L mdpi.com.
Neuroprotection 2′-methoxy-6-methylflavone, Heptamethoxyflavone Protection against ischemic stroke, modulation of GABAergic signaling, and potential benefits in neurodegenerative diseases nih.govnih.gov.

Vasorelaxant Effects and Underlying Physiological Mechanisms in Animal Models

While direct studies on this compound are limited, research on structurally similar methoxyflavones provides significant insight into its potential vasorelaxant properties. Investigations using isolated rat aortic rings have demonstrated that flavonoids with similar methoxy and hydroxyl substitutions can induce relaxation of vascular smooth muscle. For instance, 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (B190349) has been shown to cause a concentration-dependent relaxation of pre-contracted aortic rings.

The underlying physiological mechanisms for these effects are multifaceted and involve both endothelium-dependent and endothelium-independent pathways. A primary mechanism is the enhancement of the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway in endothelial cells. The vasorelaxant effect is significantly diminished when the endothelium is removed or when NO synthase is inhibited, indicating the crucial role of endothelium-derived NO. Furthermore, these flavonoids can directly affect the vascular smooth muscle cells by inhibiting calcium influx through voltage-operated calcium channels and blocking Ca2+ release from the sarcoplasmic reticulum. Additionally, the opening of potassium channels, leading to hyperpolarization of the cell membrane, is another proposed mechanism that contributes to the vasorelaxant activity.

Model System Observed Effect Proposed Mechanism(s) of Related Flavonoids
Isolated Rat Aortic RingsVasorelaxation- Endothelium-dependent: Increased nitric oxide (NO) production, activation of the NO/sGC/cGMP pathway. - Endothelium-independent: Inhibition of extracellular Ca2+ influx, blockade of intracellular Ca2+ release, opening of potassium channels.

Neurotrophic and Neuroprotective Potentials in Cellular Models

The neurotrophic and neuroprotective activities of this compound can be inferred from studies on similar hydroxylated polymethoxyflavones in various cellular models. In PC12 cells, a common model for neuronal studies, related compounds like 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone have been shown to promote neurite outgrowth and induce neuronal differentiation. This neurotrophic effect is often accompanied by the upregulation of neuronal markers such as growth-associated protein-43 (GAP-43).

The signaling pathways involved in these neurotrophic effects are complex. A key pathway implicated is the cyclic AMP (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) cascade. Activation of this pathway leads to CRE-mediated gene transcription, which is essential for neuronal survival and differentiation. In terms of neuroprotection, flavonoids have been shown to protect neuronal cells from various insults, including excitotoxicity and inflammation. For example, the flavonoid agathisflavone (B1666641) has demonstrated neuroprotective effects by modulating microglia to an anti-inflammatory and antioxidant state, which involves the regulation of the NLRP3 inflammasome. Another related compound, 2′-methoxy-6-methylflavone, has been shown to offer neuroprotection in a model of focal cerebral ischemia by enhancing the activity of extrasynaptic GABAA receptors.

Cellular Model Observed Effect of Related Flavonoids Potential Mechanism(s)
PC12 Pheochromocytoma CellsPromotion of neurite outgrowth and neuronal differentiation.Activation of the cAMP/PKA/CREB signaling pathway.
Primary Microglia and Neuronal PC12 CellsReduction of inflammation and promotion of a neuroprotective microglial phenotype.Regulation of the NLRP3 inflammasome and antioxidant effects.
Brain Slices (Focal Ischemia Model)Neuroprotection and increased tonic inhibitory currents.Positive modulation of extrasynaptic GABAA receptors.

Anti-hepatotoxic Activities in In Vivo Models

The potential of this compound to protect the liver from toxic damage is suggested by studies on polymethoxyflavone-rich extracts in in vivo models of hepatotoxicity. In mouse models where liver damage is induced by toxins like carbon tetrachloride (CCl4), oral administration of citrus-derived polymethoxyflavones has been shown to exert significant hepatoprotective effects.

The protective mechanisms are attributed to the antioxidant, anti-inflammatory, and anti-apoptotic properties of these flavonoids. Treatment with these compounds has been observed to restore normal levels of serum liver enzymes and reduce histopathological alterations in the liver. Mechanistically, these flavonoids can enhance the activity of antioxidant enzymes, reduce lipid peroxidation, and activate the nuclear factor E2-related factor 2 (Nrf2) pathway, which upregulates a range of cytoprotective genes.

In Vivo Model Hepatotoxin Observed Protective Effects of Related Flavonoids Proposed Mechanisms
Male ICR MiceCarbon Tetrachloride (CCl4)- Restoration of normal serum hepatic enzyme levels. - Amelioration of histopathological liver alterations. - Reduction of lipid peroxidation.- Enhancement of antioxidant enzyme activity. - Activation of the Nrf2 cytoprotective pathway. - Anti-inflammatory and anti-apoptotic effects.

Immunomodulatory Effects and T Cell Activation

The immunomodulatory potential of this compound is suggested by research on the closely related compound 6-methoxyflavone. Studies have shown that 6-methoxyflavone can suppress T cell activation, a critical event in the adaptive immune response. This suppression is achieved by inhibiting the translocation of the nuclear factor of activated T cells (NFAT) into the nucleus.

NFAT is a key transcription factor that regulates the expression of several cytokine genes, including interleukin-2 (B1167480) (IL-2), which is essential for T cell proliferation and differentiation. By preventing NFAT from entering the nucleus, 6-methoxyflavone effectively downregulates the transcription of NFAT target genes, thereby dampening the T cell-mediated immune response. This suggests that this compound may possess similar immunomodulatory properties by targeting the NFAT signaling pathway in T cells.

Cellular Model Effect of Related Flavonoid (6-methoxyflavone) Potential Mechanism
T-lymphocytesSuppression of T cell activation.Inhibition of NFAT nuclear translocation.

Anticonvulsant, Antidepressant, and Antinociceptive Effects via GABAergic Mechanisms

There is compelling evidence from preclinical studies on structurally similar compounds to suggest that this compound may exert anticonvulsant, antidepressant, and antinociceptive effects through modulation of the GABAergic system. The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system.

Studies on 3'-hydroxy-6-methylflavone (B3425782) have demonstrated significant antidepressant-like effects in forced swim and tail suspension tests, as well as anticonvulsant activity against bicuculline-induced seizures in mice. Furthermore, this compound exhibited antinociceptive (pain-reducing) effects in tail immersion and hot plate tests. The underlying mechanism for these pharmacological activities is believed to be the positive allosteric modulation of GABAA receptors. Electrophysiological studies have shown that these flavonoids can potentiate GABA-induced currents, indicating their ability to enhance the inhibitory effects of GABA. This enhancement of GABAergic neurotransmission helps to reduce neuronal hyperexcitability, which is a common factor in epilepsy, anxiety, depression, and pain.

Pharmacological Effect Animal Model Proposed GABAergic Mechanism of Related Flavonoids
Antidepressant-likeForced Swim Test, Tail Suspension Test (Mice)Positive allosteric modulation of GABAA receptors.
AnticonvulsantBicuculline-induced seizures (Mice)Potentiation of GABA-induced currents.
AntinociceptiveTail Immersion Test, Hot Plate Test (Mice)Enhancement of inhibitory GABAergic neurotransmission.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For flavonoids, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and various electronic properties that govern their chemical behavior.

Theoretical studies on similar flavonoid structures using DFT, often with functionals like B3LYP and basis sets such as 6-311++G(d,p), have been employed to calculate geometric parameters like bond lengths and angles. These calculations often show good agreement with experimental data obtained from X-ray crystallography sysrevpharm.org. Such analyses for 6-Hydroxy-3'-methoxyflavone would reveal the precise three-dimensional arrangement of its atoms and the electronic distribution across the molecule. This foundational information is critical for understanding its stability and reactivity. For instance, DFT calculations can elucidate how the hydroxyl and methoxy (B1213986) substituents influence the electron density distribution across the flavone (B191248) backbone.

Molecular Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of this compound, MD simulations would be invaluable for understanding its dynamic behavior and its interactions with biological targets, such as proteins or nucleic acids, over time.

While specific MD simulation studies for this compound were not identified, the general methodology involves placing the ligand (the flavone) in a simulated environment with its target biomolecule, typically solvated in water. The simulation then calculates the trajectory of every atom over a defined period, providing insights into the stability of the ligand-protein complex, conformational changes that may occur upon binding, and the key intermolecular interactions that maintain the association mdpi.comnih.gov. For example, MD simulations on other flavones have been used to assess the stability of their binding to viral proteins and to understand the role of specific amino acid residues in the binding pocket mdpi.com. Such studies on this compound would be crucial for validating docking predictions and for providing a more realistic picture of its behavior in a biological system.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity nih.govnih.gov. For flavonoids, the distribution of HOMO and LUMO across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack, respectively.

The Molecular Electrostatic Potential (MEP) map is another critical tool for predicting chemical reactivity. It provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack nih.govresearchgate.net. A quantitative MESP analysis on a series of flavones, including a methoxy-substituted hydroxyflavone, revealed that the most negative potential is often located around the oxygen atoms, particularly the carbonyl oxygen at the C4 position, indicating these as primary sites for electrophilic interaction. Conversely, the hydroxyl protons often represent regions of positive potential niscpr.res.in. For this compound, an MEP analysis would precisely map these reactive zones, offering predictions about its interaction with other molecules, including receptor binding sites.

Table 1: Key Concepts in Frontier Molecular Orbital and Molecular Electrostatic Potential Analysis

ConceptDescriptionSignificance for this compound
HOMO Highest Occupied Molecular Orbital; the outermost orbital containing electrons.Indicates the ability to donate electrons; likely involved in reactions with electrophiles.
LUMO Lowest Unoccupied Molecular Orbital; the innermost orbital without electrons.Indicates the ability to accept electrons; likely involved in reactions with nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap suggests higher stability and lower reactivity.
MEP Map A color-coded map of the electrostatic potential on the molecular surface.Visually identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and the bonds they form.

Molecular Docking Investigations for Target Protein Binding and Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might bind to the active site of a target protein.

The process involves placing the ligand in various conformations within the protein's binding site and calculating a scoring function to estimate the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. Docking studies on structurally similar methoxyflavones have been performed to predict their binding to various enzymes, such as cytochrome P450s and protein kinases nih.govnih.gov. These studies identify key interactions, like hydrogen bonds and hydrophobic interactions, between the flavonoid and the amino acid residues of the protein. For this compound, molecular docking could be used to screen for potential protein targets and to predict its binding mode and affinity, thereby providing a rationale for its potential biological activities researchgate.net.

Table 2: Summary of Computational Chemistry Methods and Their Applications to this compound

MethodPrimary ApplicationInformation Gained for this compound
Density Functional Theory (DFT) Electronic structure and reactivityOptimized geometry, electronic properties, and reactivity indices.
Molecular Dynamics (MD) Simulations Ligand-biomolecule interactionsDynamic behavior, binding stability with proteins, and conformational changes.
HOMO-LUMO & MEP Analysis Reactivity and interaction sitesIdentification of reactive sites, prediction of electrophilic/nucleophilic behavior, and molecular stability.
Natural Bond Orbital (NBO) Analysis Intramolecular interactionsCharge distribution, hyperconjugative interactions, and intramolecular charge transfer.
Molecular Docking Target protein binding and affinityPrediction of binding modes, binding affinity, and key intermolecular interactions with protein targets.

Analogues and Derivatives: Design, Synthesis, and Evaluation

Structure-Guided Design of Novel 6-Hydroxy-3'-methoxyflavone Analogues

The design of new analogues is heavily reliant on structure-activity relationship (SAR) studies, which investigate how subtle changes in the molecule's architecture influence its biological effects. Research indicates that the position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the flavone (B191248) scaffold is critical for activity. preprints.org For instance, the presence of these groups on adjacent carbon atoms, such as the 3' and 4' positions on the B-ring, can significantly strengthen the molecule's therapeutic potential. preprints.org

The design process often considers that substituents on the phenyl B-ring are paramount for certain biological actions, like antioxidant activity. mdpi.com Specifically, a catechol (o-dihydroxy) group on the B-ring is associated with potent antioxidant effects. mdpi.com Computational methods, such as molecular docking, also play a role in this design phase. These techniques can predict how a designed analogue might interact with a biological target, such as the active site of an enzyme, providing insights into its potential for being successfully O-demethylated or ring-oxidized by metabolic enzymes like cytochrome P450 1B1. nih.gov The strategic placement of functional groups is a balance; for example, while methoxy groups can increase lipophilicity, which may enhance passage through cell membranes, they reduce the capacity for hydrogen bonding compared to hydroxyl groups. semanticscholar.org

Synthesis and Spectroscopic Characterization of Modified Flavone Scaffolds

The synthesis of modified flavone scaffolds, including analogues of this compound, is achieved through established organic chemistry reactions. A common and versatile method is the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization (deacetylation) to form the core flavone structure. niscpr.res.in Another widely used pathway involves an initial aldol (B89426) condensation to create a chalcone (B49325) intermediate, which then undergoes oxidative cyclization, for instance, using the Algar-Flynn-Oyamada reaction with hydrogen peroxide under basic conditions, to yield the final 3-hydroxyflavone (B191502) derivative. core.ac.ukacs.org

Once synthesized, the precise structure of these new derivatives must be unequivocally confirmed. This is accomplished through a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy is used to identify key functional groups. For example, a strong absorption band around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) group in the flavone ring, while a broad band in the region of 3100-3500 cm⁻¹ indicates the presence of a hydroxyl (-OH) group. niscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework. researchgate.net ¹H-NMR chemical shifts can confirm the position of substituents on the aromatic rings. researchgate.net For instance, in a related derivative, a singlet appearing at a chemical shift (δ) of 3.83 ppm is indicative of the protons in a methoxy (-OCH₃) group. researchgate.net Advanced NMR techniques are employed for unambiguous structure elucidation of complex analogues. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. core.ac.ukphcogj.com

These characterization methods are essential for verifying that the intended molecule has been successfully synthesized before it undergoes biological evaluation. core.ac.uknih.gov

Comparative Analysis of Biological Activities Across Derivatives

The evaluation of newly synthesized derivatives involves comparing their biological activities to the parent compound and other related analogues. This comparative analysis is crucial for identifying modifications that lead to improved therapeutic effects.

For example, in studies of anti-inflammatory activity in kidney cells, 6-hydroxyflavone (B191506) itself showed significant potential. researchgate.net When compared with other hydroxylated flavones, 6-hydroxyflavone and its derivative 4',6-dihydroxyflavone demonstrated high potency, with IC₅₀ values (the concentration required to inhibit 50% of a biological process) in the low micromolar range (~2.0 µM) for reducing nitric oxide (NO) production. researchgate.net Interestingly, further modification by methylating the 6-hydroxyl group to create 6-methoxyflavone (B191845) resulted in a derivative that was dramatically more potent, with an IC₅₀ of just 192 nM. researchgate.net

In the context of anticancer activity, SAR analysis reveals that modifications to the flavone backbone can have a profound impact. The strategic placement of methoxy and hydroxy groups is a key determinant of cytotoxicity against cancer cell lines. preprints.org For instance, a flavone derivative with a p-aminophenoxy group at the 6th position of the A-ring and a phenoxy group at the C'3 position of the B-ring was found to be the most effective against certain lung cancer cell lines, exhibiting micromolar IC₅₀ values and high selectivity. mdpi.com The antioxidant activity of derivatives is also a key area of comparison, with studies showing that flavanones possessing multiple hydroxyl groups, such as 3',4',5,7-tetrahydroxyflavanone, can be strong antioxidants. core.ac.uk

The following table provides a comparative look at the anti-inflammatory activity of 6-hydroxyflavone and some of its derivatives.

CompoundBiological ActivityPotency (IC₅₀)Source
6-Hydroxyflavone Anti-inflammatory (NO inhibition)~2.0 µM researchgate.net
4',6-Dihydroxyflavone Anti-inflammatory (NO inhibition)~2.0 µM researchgate.net
6-Methoxyflavone Anti-inflammatory (NO inhibition)192 nM researchgate.net

Impact of Specific Substituent Modifications on Efficacy and Selectivity Profiles

The specific nature and position of chemical substituents on the flavone scaffold directly influence the efficacy and selectivity of the derivatives.

The modification of a hydroxyl group to a methoxy group is a common strategy with significant consequences. The methylation of dietary flavones can increase their metabolic stability and enhance their chemopreventive effects. semanticscholar.org As seen with 6-methoxyflavone, this modification can lead to a substantial increase in potency. researchgate.net The enhanced anti-inflammatory activity of 6-methoxyflavone is thought to arise from its ability to inhibit the downstream inducible NO synthase in cells. researchgate.net However, the reverse can also be true depending on the target; some studies have found that free hydroxyl groups are necessary for certain biological effects. semanticscholar.org

The location of substituents is equally critical.

Ring A: The 6-hydroxyl group appears to be a key feature for potent anti-inflammatory activity in the flavone series. researchgate.net In contrast, hydroxyl groups at the 7 or 8 positions did not yield the same level of inhibitory activity. researchgate.net

Ring B: The substitution pattern on the B-ring significantly affects the molecule's properties. For anticancer activity, the presence of both methoxy and hydroxy groups in adjacent positions (e.g., C3' and C4') can enhance the effect. preprints.org However, increasing the number of methoxy groups on the B-ring without a neighboring hydroxyl group can lead to a loss of activity, possibly due to unfavorable steric hindrance or excessive hydrophobicity. preprints.org For antioxidant activity, the presence of an o-dihydroxy (catechol) arrangement on the B-ring is a strong positive determinant. mdpi.com

Ring C: Alkylation of the hydroxyl group at the C-3 position has been shown to generally increase the antiproliferative activity of flavonols against prostate cancer cell lines. mdpi.com

This detailed understanding of how specific structural changes affect biological outcomes allows for the rational design of more effective and selective flavone-based therapeutic agents. preprints.orgmdpi.com

Future Research Directions and Advanced Methodologies

Elucidation of Underexplored Molecular Targets and Signaling Pathways

A primary focus of future research will be the identification and characterization of novel molecular targets and signaling pathways modulated by 6-Hydroxy-3'-methoxyflavone. While research on related methoxyflavones provides some direction, the specific interactions of this compound are yet to be fully mapped.

Key Areas for Investigation:

Inflammatory Pathways: Building on studies of similar compounds like 6-methoxyflavone (B191845), which has been shown to suppress neuroinflammation by inhibiting TLR4/MyD88/p38 MAPK/NF-κB signaling and activating the HO-1/NQO-1 pathway, future studies should investigate if this compound follows a similar mechanism nih.gov. Research on other hydroxyflavones suggests that pathways such as JAK-STAT, IL-17, and TNF are also potential targets for anti-inflammatory action mdpi.com.

Oncogenic Pathways: The anticancer potential of methoxyflavones is a significant area of interest nih.govmdpi.compreprints.orgpreprints.org. Future research should explore the impact of this compound on key cancer-related pathways, including those involved in cell cycle regulation, apoptosis, and angiogenesis.

Neuroprotective Pathways: Given the anti-neuroinflammatory effects of related compounds, exploring the potential of this compound to modulate pathways involved in neurodegeneration is a promising avenue biomolther.org. This includes investigating its effects on microglial activation and the production of neurotrophic factors.

Development of Advanced Delivery Systems for Enhanced Bioavailability in Preclinical Studies

A significant hurdle in the therapeutic application of many flavonoids is their low oral bioavailability, which can be attributed to poor water solubility and extensive first-pass metabolism mdpi.comresearchgate.netnih.gov. Advanced drug delivery systems offer a promising solution to overcome these limitations.

Promising Delivery Technologies:

Nanoemulsions: These systems can enhance the solubilization and absorption of lipophilic compounds like flavonoids nih.gov.

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and facilitating cellular uptake nih.govmdpi.com.

Polymeric Nanoparticles: These carriers can be engineered for targeted delivery and controlled release, improving the pharmacokinetic profile of the encapsulated flavonoid nih.govnih.govmdpi.com.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles offer good biocompatibility and the ability to enhance the oral bioavailability of poorly soluble drugs mdpi.com.

Delivery SystemPrimary Advantage for Flavonoid DeliveryPotential Application for this compound
NanoemulsionsIncreased solubility and surface area for absorption nih.govOral and topical formulations for improved systemic and localized effects.
LiposomesProtection from enzymatic degradation and enhanced cellular penetration nih.govmdpi.comParenteral formulations for targeted delivery to specific tissues or tumors.
Polymeric NanoparticlesControlled and sustained release, potential for surface modification for targeting nih.govmdpi.comLong-acting formulations for chronic conditions like inflammation or cancer.

Investigation of Synergistic Effects with Other Phytochemicals or Therapeutic Agents

The concept of synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a cornerstone of phytomedicine and is increasingly being explored in conventional therapeutics mdpi.com. Investigating the synergistic potential of this compound could unlock new therapeutic strategies with enhanced efficacy and potentially reduced side effects.

Potential Combinations for a Synergistic Effect:

With Chemotherapeutic Agents: Combining this compound with conventional anticancer drugs could enhance their cytotoxic effects on tumor cells or mitigate drug resistance nih.gov. For instance, some flavonoids have been shown to have synergistic effects when combined with drugs like doxorubicin (B1662922) and paclitaxel (B517696) in prostate cancer models nih.gov.

With Other Phytochemicals: Co-administration with other flavonoids or polyphenols could lead to enhanced antioxidant, anti-inflammatory, or anticancer activities mdpi.com.

With Anti-inflammatory Drugs: Combining this compound with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents could allow for lower doses of each compound, thereby reducing the risk of side effects.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Decipher Mechanisms of Action

Omics technologies offer a powerful, unbiased approach to understanding the global cellular changes induced by a bioactive compound. These high-throughput methods can provide a comprehensive picture of the mechanism of action of this compound.

Omics Approaches and Their Potential Insights:

Proteomics: Quantitative proteomic analysis can identify changes in protein expression and post-translational modifications in cells treated with this compound. This can reveal the specific proteins and pathways that are modulated by the compound, offering clues to its mechanism of action nih.govnih.govmdpi.comresearchgate.net.

Metabolomics: Metabolomic profiling can map the alterations in cellular metabolism following treatment with this compound nih.govnih.gov. This can help to identify metabolic pathways that are impacted, providing insights into the compound's effects on cellular energy, biosynthesis, and signaling.

Transcriptomics: Analyzing changes in gene expression through techniques like RNA-sequencing can provide a broad overview of the cellular response to this compound at the transcriptional level.

Omics TechnologyKey Information ProvidedRelevance to this compound Research
ProteomicsChanges in protein expression and post-translational modifications nih.govnih.govIdentification of direct and indirect protein targets and signaling pathways.
MetabolomicsAlterations in the cellular metabolome nih.govnih.govUnderstanding the impact on cellular metabolism and bioenergetics.
TranscriptomicsChanges in gene expression profiles.Revealing the genetic and regulatory networks affected by the compound.

Exploration of New Preclinical Disease Models for Therapeutic Potential

To translate basic research findings into clinical applications, it is crucial to evaluate the efficacy of this compound in relevant preclinical disease models. While cell-based assays provide initial insights, in vivo models are essential for understanding the compound's effects in a complex biological system.

Potential Preclinical Models:

Neuroinflammatory and Neurodegenerative Disease Models: Given the anti-neuroinflammatory potential of related flavonoids, models of Parkinson's disease (e.g., MPTP or 6-OHDA induced models) or Alzheimer's disease could be employed to assess the neuroprotective effects of this compound nih.gov. Lipopolysaccharide (LPS)-induced neuroinflammation models in mice are also valuable for studying anti-inflammatory effects in the brain mdpi.comresearchgate.net.

Metabolic Disease Models: Animal models of metabolic diseases, such as diet-induced obesity, diabetes, and non-alcoholic fatty liver disease, could be used to investigate the potential of this compound to modulate metabolic parameters biocytogen.com.

Inflammatory Disease Models: Models of acute and chronic inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis, can be used to evaluate the anti-inflammatory efficacy of this compound. The use of 3D macrophage models is also a more physiologically relevant in vitro system to study anti-inflammatory effects mdpi.com.

Oncology Models: Xenograft and patient-derived xenograft (PDX) models of various cancers can be utilized to assess the in vivo antitumor activity of this compound, both as a standalone agent and in combination with other therapies.

The strategic application of these advanced research directions and methodologies will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

Q & A

Q. What are the established methods for synthesizing 6-Hydroxy-3'-methoxyflavone in laboratory settings?

Methodological Answer: Synthesis typically involves flavonoid backbone modifications. A reported route starts with p-dihydroxybenzene derivatives, using methoxylation and hydroxylation steps. Key steps include:

  • Selective protection/deprotection of hydroxyl groups to control regioselectivity.
  • Acid-catalyzed cyclization to form the chromen-4-one core .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Critical Parameters:

  • Reaction temperature (60–80°C for cyclization).
  • Solvent choice (e.g., ethanol for hydroxylation, DCM for protection).

Q. What analytical techniques are recommended for characterizing this compound purity and structural confirmation?

Methodological Answer:

Technique Parameters Key Data
HPLC Column: C18; Mobile phase: MeOH/H2O (70:30); Flow rate: 1.0 mL/minRetention time: 8.2 min; Purity ≥95%
NMR 400 MHz (DMSO-d6)δ 6.8–7.4 ppm (aromatic protons), δ 3.8 ppm (methoxy group)
Melting Point 208°C (crystalline powder)
Mass Spectrometry ESI-MS[M+H]+: m/z 269.1

Validation: Compare with reference standards and spectral databases (e.g., NIST Chemistry WebBook).

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: -20°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation .
  • Handling:
    • Use nitrile gloves and sealed goggles to avoid skin/eye contact .
    • Work in a fume hood with HEPA filters to minimize inhalation risks .
  • Disposal: Incinerate via certified hazardous waste facilities; avoid aqueous discharge .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Contradictions often arise from:

  • Variability in assay conditions (e.g., cell lines, ROS detection protocols).
  • Purity discrepancies (e.g., ≥98% vs. 95% purity impacting IC50 values) .

Resolution Strategies:

  • Standardize assays using identical cell lines (e.g., HepG2 for hepatotoxicity) and solvent controls (DMSO ≤0.1%).
  • Validate purity via orthogonal methods (HPLC + GC) before biological testing .
  • Dose-response curves with at least 6 concentrations to ensure reproducibility.

Q. What strategies are effective in elucidating the antioxidant mechanism of this compound at the molecular level?

Methodological Answer:

  • ROS Scavenging Assays: Use DCFH-DA probes in H2O2-stressed cells; quantify fluorescence decay .
  • Electron Paramagnetic Resonance (EPR): Detect radical quenching (e.g., DPPH•, IC50 ~12 µM) .
  • Molecular Docking: Simulate interactions with Keap1-Nrf2 pathway proteins (AutoDock Vina, PDB ID: 2FLU) .

Key Findings:

  • The 3'-methoxy group enhances lipid solubility, improving membrane permeability .
  • The 6-hydroxy group donates protons to stabilize free radicals .

Q. What experimental considerations are critical when investigating the pharmacokinetic properties of this compound?

Methodological Answer:

  • Solubility: Pre-dissolve in DMSO (stock: 10 mM) and dilute in PBS (pH 7.4) .
  • Plasma Protein Binding: Use equilibrium dialysis; reported binding ~85% with albumin .
  • Metabolic Stability: Incubate with liver microsomes (human/rat); monitor via LC-MS for glucuronidation .

Challenges:

  • Low oral bioavailability (<15%) due to first-pass metabolism.
  • Use deuterated analogs as internal standards for accurate quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.